molecular formula C15H15NO4S B14366417 Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate CAS No. 90056-00-1

Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate

Cat. No.: B14366417
CAS No.: 90056-00-1
M. Wt: 305.4 g/mol
InChI Key: ZZPLGDOZCVZNNW-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate is a complex organic compound that features a benzoate ester linked to a thiophene ring through an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate typically involves the following steps:

    Formation of the Acetamido Intermediate: The thiophene ring is first functionalized with an acetamido group. This can be achieved through the reaction of thiophene with acetic anhydride and ammonia.

    Esterification: The acetamido-thiophene intermediate is then reacted with 2-hydroxybenzoic acid in the presence of an esterification agent such as ethyl chloroformate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-thiopheneethanol and thiophene-2-carboxylic acid share structural similarities.

    Benzoate Esters: Compounds such as methyl 2-hydroxybenzoate and ethyl 4-hydroxybenzoate.

Uniqueness

Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate is unique due to its combined structural features of a thiophene ring and a benzoate ester, which confer distinct chemical and biological properties .

Properties

CAS No.

90056-00-1

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

ethyl 2-hydroxy-5-[(2-thiophen-2-ylacetyl)amino]benzoate

InChI

InChI=1S/C15H15NO4S/c1-2-20-15(19)12-8-10(5-6-13(12)17)16-14(18)9-11-4-3-7-21-11/h3-8,17H,2,9H2,1H3,(H,16,18)

InChI Key

ZZPLGDOZCVZNNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)CC2=CC=CS2)O

Origin of Product

United States

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